

Key Isomers of C₄H₆O₄ and Their IUPAC Nomenclature

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Compound of Interest

Compound Name: *2-Ethoxy-2-oxoacetic acid*

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Several structural and geometric isomers exist for the molecular formula C₄H₆O₄. The most prominent of these are succinic acid, its geometric isomers fumaric and maleic acid, and the structural isomers methylmalonic acid and acetoxyacetic acid.

Common Name	Preferred IUPAC Name	Synonyms	CAS Number
Succinic Acid	Butanedioic acid	Amber acid, 1,2-Ethanedicarboxylic acid	110-15-6
Fumaric Acid	(2E)-But-2-enedioic acid	trans-Butenedioic acid, trans-1,2-Ethylenedicarboxylic acid	110-17-8
Maleic Acid	(2Z)-But-2-enedioic acid	cis-Butenedioic acid, Toxic acid	110-16-7
Methylmalonic Acid	2-Methylpropanedioic acid	Isosuccinic acid	516-05-2
Acetoxyacetic Acid	2-Acetoxyacetic acid	Acetylglycolic acid	13831-30-6

Physicochemical Properties

The distinct structural arrangements of these isomers lead to significant differences in their physical and chemical properties, which are crucial for their application in various fields.

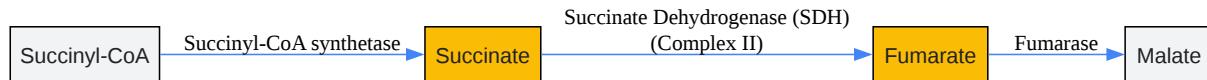
Property	Succinic Acid	Fumaric Acid	Maleic Acid	Methylmalonic Acid	Acetoxyacetic Acid
Molar Mass (g/mol)	118.09	116.07	116.07	118.09	118.09
Melting Point (°C)	185–187[1]	287[2]	135[2]	134	67-69[3][4]
Boiling Point (°C)	235 (decomposes)	Sublimes at 290	135 (decomposes)	Decomposes	141-142 (at 12 mmHg)[3] [4]
Water Solubility (g/L)	83.2 (at 25 °C)	6.3 (at 25 °C) [5]	788 (at 25 °C)	Soluble	144[1][6]
pKa1	4.21	3.03	1.92	3.07	2.69[3][6]
pKa2	5.64	4.44	6.22	5.76	-

Biological Significance and Signaling Pathways

Succinate and fumarate are central intermediates in the tricarboxylic acid (TCA) cycle, a key metabolic pathway for energy production in aerobic organisms.[7][8][9] Beyond its metabolic role, succinate has emerged as a critical signaling molecule.[7][10][11]

Role in the Tricarboxylic Acid (TCA) Cycle

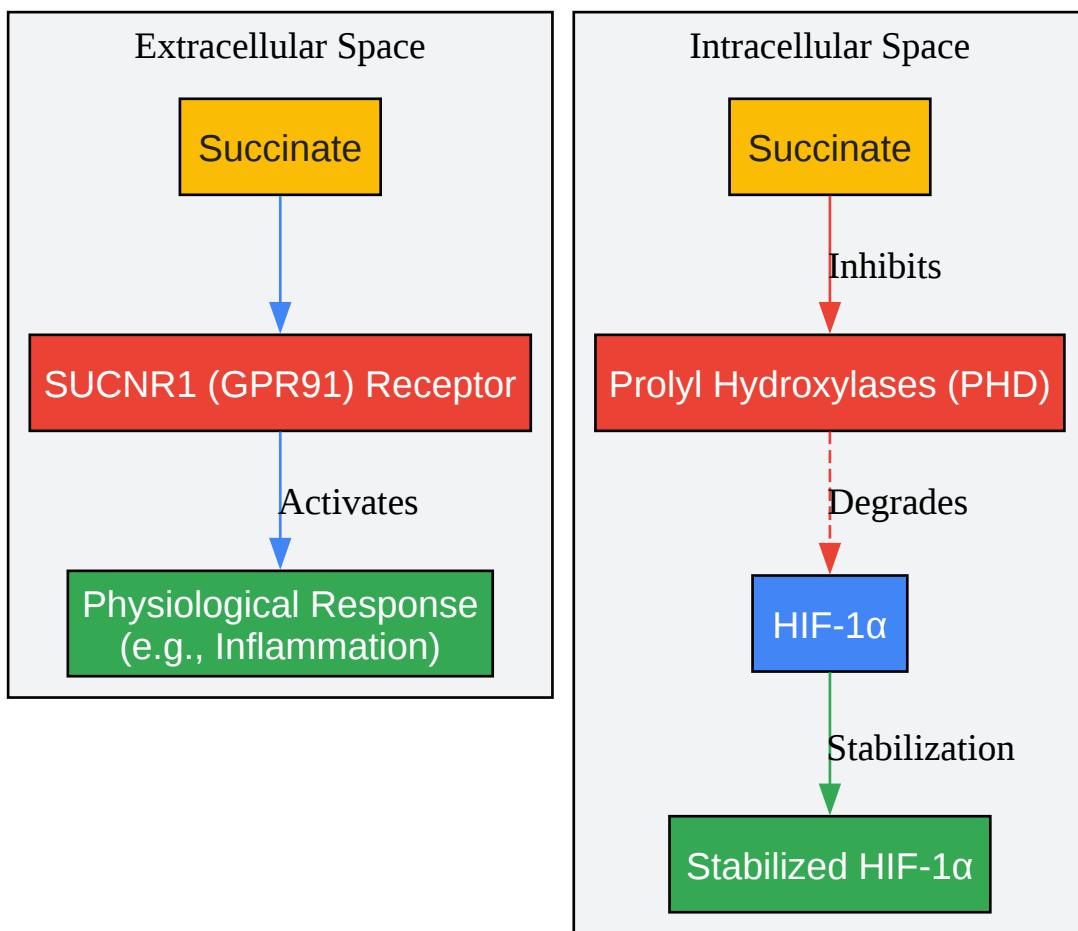
Within the mitochondria, succinate is oxidized to fumarate by the enzyme succinate dehydrogenase (SDH), which is also Complex II of the electron transport chain.[7][11] This reaction is a crucial step in cellular respiration.



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Succinate as a Signaling Molecule

Accumulated succinate can be transported out of the mitochondria and act as an extracellular signaling molecule by binding to its receptor, SUCNR1 (GPR91).^{[7][12]} This signaling is implicated in various physiological and pathological processes, including inflammation and tumorigenesis.^{[7][13]} Intracellularly, elevated succinate can inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1 α (HIF-1 α), a key transcription factor in cellular adaptation to low oxygen.^[13]

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Experimental Protocols

Synthesis of Fumaric Acid from Maleic Acid (Isomerization)

This experiment demonstrates the conversion of the cis-isomer (maleic acid) to the more stable trans-isomer (fumaric acid) through acid catalysis.

Materials:

- Maleic acid
- Concentrated Hydrochloric Acid (HCl)
- Deionized water
- Reflux apparatus (round-bottom flask, condenser, heating mantle)
- Stir plate and stir bar
- Ice water bath
- Vacuum filtration apparatus (Büchner funnel, filter flask)
- Oven

Procedure:

- In a round-bottom flask, dissolve a known quantity of maleic acid in deionized water with gentle warming.[\[14\]](#)
- Set up the reflux apparatus and add a stir bar to the flask.
- Carefully add concentrated HCl to the maleic acid solution through the condenser.[\[15\]](#)
- Heat the mixture to reflux with continuous stirring. Continue refluxing for approximately 15-30 minutes. The less soluble fumaric acid will start to precipitate out of the solution.[\[15\]](#)
- After the reflux period, turn off the heat and allow the apparatus to cool to room temperature.

- Further cool the flask in an ice water bath to maximize the crystallization of fumaric acid.
- Collect the solid product by vacuum filtration.
- Wash the crystals with a small amount of cold deionized water.
- Dry the purified fumaric acid in an oven at a temperature below its melting point (e.g., 100-120°C).[\[14\]](#)
- Characterize the product by determining its melting point and comparing it to the literature value.

Quantification of Succinic Acid by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a common reversed-phase HPLC method for the quantification of succinic acid.

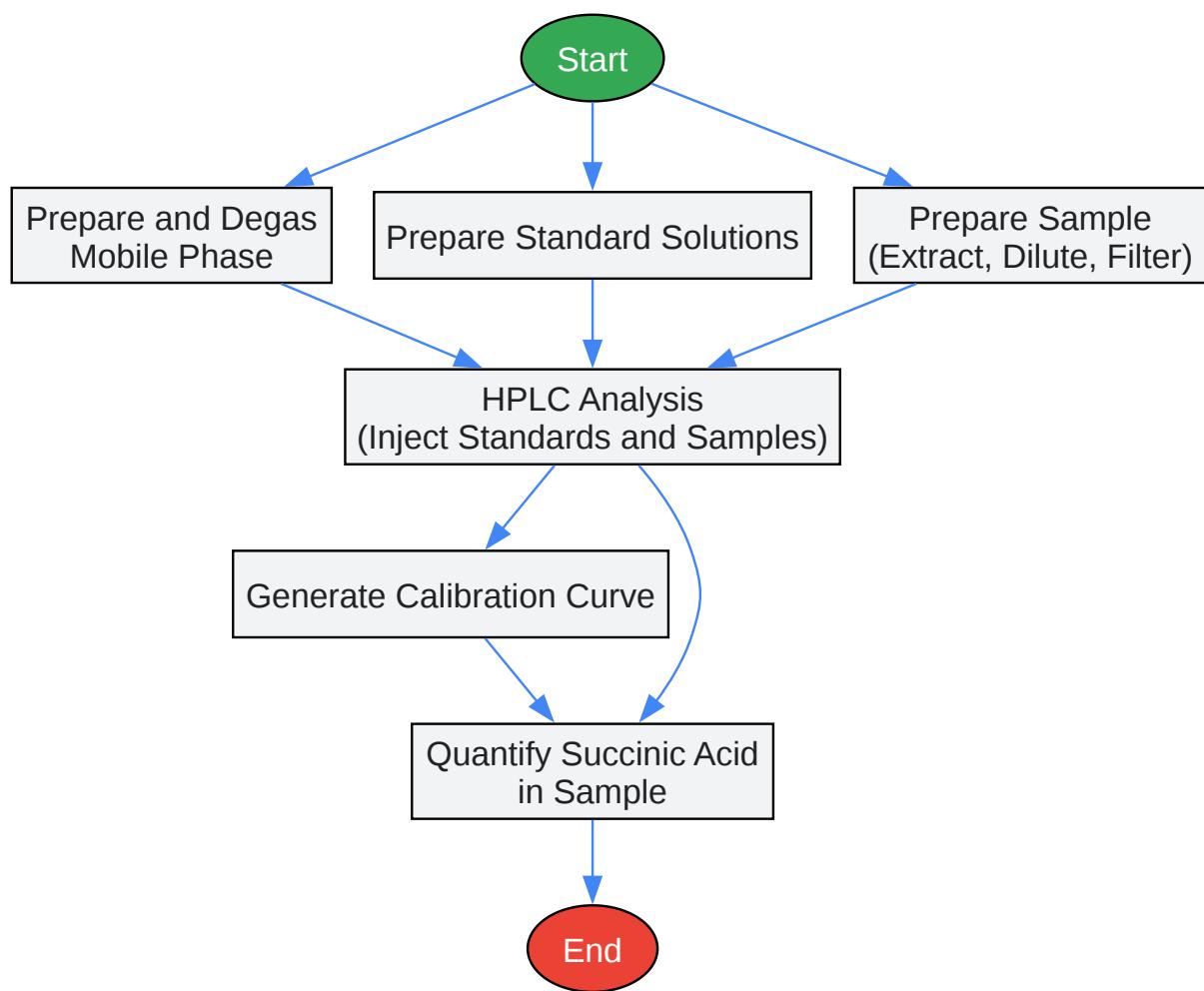
Materials and Reagents:

- Succinic acid analytical standard
- HPLC grade water
- Phosphoric acid (H₃PO₄) or Sulfuric Acid (H₂SO₄)
- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
- Syringe filters (0.45 µm)

Procedure:

- Mobile Phase Preparation: Prepare an aqueous solution of a weak acid, such as 5 mM H₃PO₄, and adjust the pH to approximately 2.1.[\[16\]](#) Degas the mobile phase before use.
- Standard Solution Preparation:

- Prepare a stock solution of succinic acid (e.g., 1 mg/mL) by accurately weighing the standard and dissolving it in the mobile phase or a suitable solvent.
- Prepare a series of working standard solutions of known concentrations by serial dilution of the stock solution.
- Sample Preparation:
 - For liquid samples, dilute as necessary with the mobile phase.
 - For solid samples, perform an appropriate extraction followed by dilution.
 - Filter all standards and samples through a 0.45 µm syringe filter before injection.
- HPLC Analysis:
 - Set the HPLC system parameters:
 - Column: C18 reversed-phase column
 - Mobile Phase: Isocratic elution with the prepared acidic mobile phase
 - Flow Rate: Typically 0.5-1.0 mL/min
 - Detection Wavelength: 210 nm[16]
 - Injection Volume: 10-20 µL
 - Inject the standard solutions to generate a calibration curve.
 - Inject the prepared samples.
- Quantification:
 - Integrate the peak area of succinic acid in the chromatograms.
 - Determine the concentration of succinic acid in the samples by comparing their peak areas to the calibration curve.



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General workflow for HPLC analysis.

Conclusion

The isomers of C₄H₆O₄ are a group of dicarboxylic acids with diverse and significant roles in science and industry. A thorough understanding of their individual properties, biological functions, and analytical methodologies is essential for researchers in the fields of biochemistry, drug development, and materials science. This guide provides a foundational overview to aid in these endeavors.

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